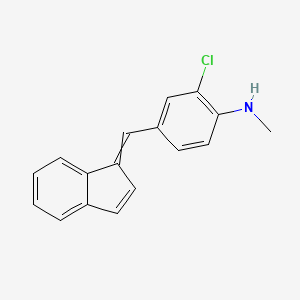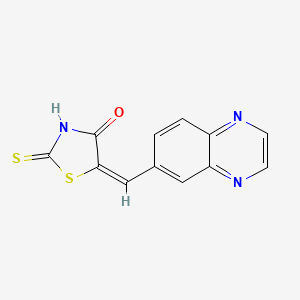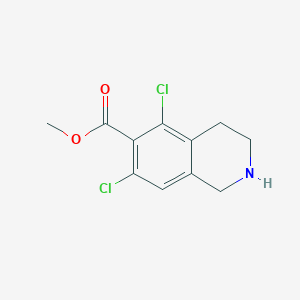![molecular formula C14H20O3Si B15065320 1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one) CAS No. 116385-93-4](/img/structure/B15065320.png)
1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is an organic compound characterized by the presence of a trimethylsilyl group and a phenylene diethanone structure. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of trimethylsilyl chloride as a silylating agent, which reacts with the hydroxyl groups on the phenylene diethanone under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale silylation reactions, where the phenylene diethanone is treated with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the silylation process .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylene diethanone derivatives.
Aplicaciones Científicas De Investigación
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups.
Biology: Employed in the study of enzyme-catalyzed reactions involving silylated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability and inertness.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyl group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites in the molecule. This protection is particularly useful in multi-step organic syntheses where selective reactivity is crucial .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl(5-methyl-2-isopropylphenoxy)silane: Similar in structure but with an isopropyl group instead of the ethanone moiety.
Methyltris(trimethylsiloxy)silane: Contains multiple trimethylsilyl groups, providing greater steric hindrance and chemical stability.
Uniqueness
1,1’-(5-Methyl-2-((trimethylsilyl)oxy)-1,3-phenylene)diethanone is unique due to its combination of the trimethylsilyl group and the phenylene diethanone structure, which imparts specific chemical properties such as increased volatility and protection of hydroxyl groups. This makes it particularly valuable in synthetic organic chemistry for selective reactions and protection strategies .
Propiedades
Número CAS |
116385-93-4 |
|---|---|
Fórmula molecular |
C14H20O3Si |
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
1-(3-acetyl-5-methyl-2-trimethylsilyloxyphenyl)ethanone |
InChI |
InChI=1S/C14H20O3Si/c1-9-7-12(10(2)15)14(17-18(4,5)6)13(8-9)11(3)16/h7-8H,1-6H3 |
Clave InChI |
BERXGNVJOJFEJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(=O)C)O[Si](C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)









